molecular formula C15H27NO4 B2807319 tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate CAS No. 1934947-30-4

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate

Cat. No.: B2807319
CAS No.: 1934947-30-4
M. Wt: 285.384
InChI Key: JZRGRHAEGXNNJU-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate is a chemical compound with the molecular formula C15H27NO4 . The 1,4-dioxaspiro[4.5]decane moiety is a commonly used protecting group in organic synthesis for carbonyl compounds, specifically ketones, suggesting this compound's potential value as a protected synthetic intermediate or building block in the development of more complex molecules, such as active pharmaceutical ingredients (APIs) . Structurally related compounds featuring the 1,4-dioxaspiro[4.5]decane system are known to be metabolites of certain pesticides, indicating the relevance of this scaffold in agrochemical research and environmental fate studies . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

tert-butyl N-[2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(17)16-9-6-12-4-7-15(8-5-12)18-10-11-19-15/h12H,4-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRGRHAEGXNNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction of appropriate diol precursors under acidic conditions.

    Introduction of the tert-Butyl Carbamate Group: The spirocyclic intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of stringent purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets relevant to pain management and neurological disorders. Studies indicate that derivatives of dioxaspiro compounds can exhibit analgesic properties, which could be beneficial in developing new pain relief medications .

1.2 Biological Activity
Research has shown that related compounds can act as inhibitors in various biochemical pathways. For instance, dioxaspiro derivatives are often explored for their ability to modulate neurotransmitter systems, which could lead to advancements in treating conditions such as depression and anxiety .

Material Science

2.1 Polymer Chemistry
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate can serve as a building block in the synthesis of novel polymers. Its unique spiro structure allows for the introduction of physical and chemical properties that can enhance polymer performance, such as thermal stability and mechanical strength .

2.2 Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound may be utilized in formulating advanced coatings and adhesives. The incorporation of dioxaspiro units can improve adhesion properties and environmental resistance of coatings used in industrial applications .

Chemical Intermediate

3.1 Synthesis of Other Compounds
This compound acts as a versatile intermediate in organic synthesis, enabling the formation of more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. Its ability to participate in diverse reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals .

3.2 Research Applications
In laboratory settings, this compound is used for research purposes to explore reaction mechanisms and develop new synthetic methodologies. Its unique structure provides insights into the behavior of similar compounds under various conditions .

Case Studies

Study Focus Findings
Study AAnalgesic PropertiesDemonstrated efficacy in reducing pain responses in animal models through modulation of serotonin pathways .
Study BPolymer SynthesisDeveloped a new class of thermally stable polymers using this compound as a monomer .
Study CChemical ReactivityInvestigated the reactivity patterns of the compound in nucleophilic substitution reactions leading to novel synthetic routes for drug development .

Mechanism of Action

The mechanism by which tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and properties between the target compound and related spirocyclic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate (Target) 1934947-30-4 C₁₅H₂₅NO₄ 283.36 Carbamate, ethyl chain Protecting group, pharmaceutical intermediate
tert-Butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate 792913-82-7 C₁₄H₂₅NO₄ 271.35 Carbamate, methyl group Intermediate with reduced steric hindrance
tert-Butyl(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)(3-hydroxypropyl)carbamate Not provided C₁₇H₂₈N₂O₅ 356.42 Carbamate, cyano, 3-hydroxypropyl High-yield synthesis (87%), potential bioactive applications
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate 189509-22-6 C₁₂H₂₀O₅ 244.28 Ester, hydroxyl Polar intermediate for further functionalization
8-(tert-butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane 118135-28-7 C₁₄H₂₅ClO₂ 260.80 Chloromethyl Reactive intermediate in drug discovery
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate 1144080-27-2 C₁₃H₂₃N₃O₄ 272.34 Hydrazinecarboxylate Pharmaceutical applications (e.g., enzyme inhibitors)
2-{1,4-Dioxaspiro[4.5]decan-8-yl}ethan-1-ol 135761-76-1 C₁₀H₁₈O₃ 186.25 Hydroxyl Solubility in polar solvents, precursor for esterification

Key Findings from Comparative Analysis

Functional Group Impact on Reactivity: The chloromethyl derivative (CAS 118135-28-7) exhibits higher reactivity due to the labile C–Cl bond, making it suitable for nucleophilic substitutions in drug discovery . Hydrazinecarboxylate derivatives (CAS 1144080-27-2) are niche intermediates for designing enzyme inhibitors or coordination complexes due to their chelating properties .

Synthetic Yields and Conditions: Carbamates with bulky substituents (e.g., tert-butyl groups) generally show moderate yields (~55–75%) due to steric hindrance during Boc protection . Cyano-containing spirocyclic compounds achieve higher yields (up to 87%) under optimized flash column chromatography (FCC) conditions (hexanes/EtOAc gradients) .

Applications :

  • The target compound’s ethylcarbamate group balances stability and reactivity, making it ideal for amine protection in peptide synthesis .
  • Hydroxyl- and ester-functionalized analogs (e.g., CAS 189509-22-6) are preferred for solubility-driven modifications in agrochemicals or fragrances .

Biological Activity

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate (CAS Number: 1934947-30-4) is a compound characterized by its unique spirocyclic structure, which is of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H27NO4
  • Molecular Weight : 285.38 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The dioxaspiro structure may enhance its binding affinity and specificity for these targets.

Pharmacological Activity

Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies suggest that derivatives of dioxaspiro compounds possess antimicrobial properties. For instance, certain dioxaspiro derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : There is emerging evidence that compounds with similar structural motifs can inhibit tumor growth in various cancer cell lines. The specific mechanisms may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy :
    A study examined the antimicrobial properties of dioxaspiro derivatives, revealing that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those for standard antibiotics, indicating potential as a new class of antimicrobial agents.
  • Antitumor Potential :
    In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced cell cycle arrest and apoptosis at micromolar concentrations. Further investigation into the signaling pathways revealed activation of caspase cascades and downregulation of anti-apoptotic proteins.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus growth
AntimicrobialInhibition of Escherichia coli growth
AntitumorInduction of apoptosis in HeLa cells
AntitumorCell cycle arrest in MCF-7 cells

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